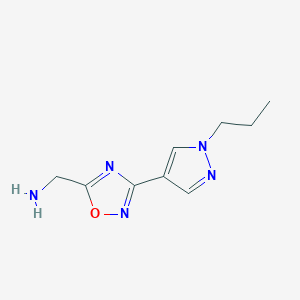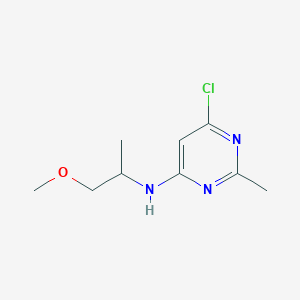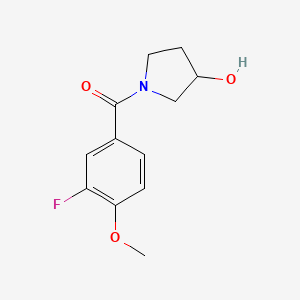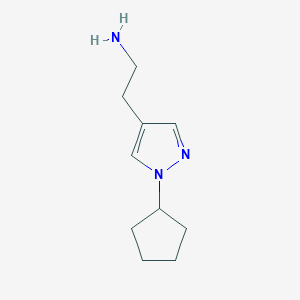
(3-azidoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Übersicht
Beschreibung
(3-azidoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, also known as 3-azidoazetidine-1-yl-1,5-dimethyl-1H-pyrazole-3-methanone, is a synthetic compound that is widely used in a variety of scientific research applications. It is a highly versatile molecule that can be used to study a variety of biochemical and physiological processes. This compound has been studied extensively in recent years and has been found to have a variety of potential applications in the lab.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
The exploration of novel pyrazole derivatives, including those similar to (3-azidoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, has yielded compounds with significant antimicrobial and anticancer activities. Research by Hafez, El-Gazzar, and Al-Hussain (2016) on a series of pyrazole derivatives revealed that some compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial effects (Hafez, El-Gazzar, & Al-Hussain, 2016).
Central Nervous System Depressant Activities
Compounds with a pyrazole core structure have also demonstrated potential central nervous system (CNS) depressant properties. Butler, Wise, and Dewald (1984) synthesized a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, showing that selected compounds exhibit promising anticonvulsant and potential antipsychotic effects, with low acute toxicity (Butler, Wise, & Dewald, 1984).
Antibacterial and Antioxidant Activities
The antibacterial and antioxidant properties of pyrazole derivatives have been further explored. Golea Lynda's 2021 study on tri-substituted pyrazoles highlighted moderate antibacterial and antioxidant activities, supported by molecular docking analysis (Lynda, 2021).
Chemotherapeutic Applications
Novel Silver complexes based on pyrazole derivatives have shown significant in vitro antitumor activity against various solid tumors, including small-cell lung carcinoma (SCLC), suggesting their potential as chemotherapeutic agents (Pellei et al., 2023).
Antimicrobial Activity of Pyrazoline Derivatives
Kumar and colleagues (2012) synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating good antimicrobial activity, particularly with methoxy group-containing compounds (Kumar et al., 2012).
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-6-3-8(12-14(6)2)9(16)15-4-7(5-15)11-13-10/h3,7H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUMMPAJFITSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-azidoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488876.png)
![N-[(oxan-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1488877.png)

![4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488880.png)
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488884.png)
![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488885.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488887.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1488888.png)
